molecular formula C18H22O3 B191673 6-Ketoestradiol CAS No. 571-92-6

6-Ketoestradiol

Cat. No.: B191673
CAS No.: 571-92-6
M. Wt: 286.4 g/mol
InChI Key: ZHTDDOWJIRXOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ketoestradiol (CAS: 571-92-6) is a derivative of 17β-estradiol, characterized by a ketone group at the 6th position of the steroid nucleus. Its molecular formula is C₁₈H₂₂O₃, with a molecular weight of 286.36 g/mol . Key physical properties include a melting point of 281–283°C, a boiling point of 478.9°C (at 760 mmHg), and a specific optical rotation of +4° in alcohol, significantly lower than α-estradiol (+81°) . This compound is utilized in research for its role in antibody production for hormone assays and as a precursor in synthesizing estrogen derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ketoestradiol can be synthesized through several methods. One common approach involves the oxidation of estradiol. The process typically uses reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Ketoestradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hormonal Regulation and Endocrine Studies

6-Ketoestradiol is involved in the metabolism of estrogens, influencing hormonal balance and regulation. Research has shown that it can bind to estrogen receptors, potentially affecting gene expression related to reproductive functions and other physiological processes.

Table 1: Binding Affinity of Estrogens to Estrogen Receptors

CompoundERα Binding AffinityERβ Binding Affinity
EstradiolHighHigh
This compoundModerateModerate
EstroneModerateLow

This table summarizes the binding affinities of various estrogens to estrogen receptors, indicating that this compound has a moderate affinity for both ERα and ERβ, which may influence its biological effects .

Cancer Research

In oncology, this compound has been studied for its role in breast cancer. Elevated levels of parent estrogens and their metabolites, including this compound, have been associated with increased breast cancer risk in postmenopausal women. A study utilizing liquid chromatography-tandem mass spectrometry demonstrated that measuring estrogen metabolites in serum could serve as a reliable biomarker for assessing cancer risk .

Case Study: Breast Cancer Risk Assessment

  • Population : Postmenopausal women with BRCA1/2 mutations.
  • Findings : Higher levels of circulating estrogens correlated with tissue-specific estrogen levels, suggesting that serum measurements could predict local tissue exposure and cancer risk .

Cardiovascular Health

The role of this compound in cardiovascular health has also been investigated. It is known to influence the production of vasodilators such as prostacyclin. Research indicates that estrogen replacement therapy may mitigate risks associated with ischemic heart disease by enhancing prostacyclin production .

Table 2: Effects of Estrogen on Prostacyclin Production

Estrogen TypeProduction (ng/mg dry tissue)Impact on Ischemic Heart Disease
17 beta-estradiolHigher in premenopausal womenProtective
This compoundLower in postmenopausal womenPotentially reduced

This table illustrates the differences in prostacyclin production between premenopausal and postmenopausal women, highlighting the protective role of estrogen against heart disease .

Reproductive Health

In reproductive health studies, this compound has been evaluated for its contraceptive effects. Animal studies have shown that it can prevent pregnancy when administered at specific doses, suggesting potential applications in contraceptive therapies .

Case Study: Contraceptive Efficacy

  • Model : Rat studies.
  • Outcome : Effective prevention of pregnancy with specific administration protocols.

Implications for Drug Development

The structural properties of this compound provide insights into drug development targeting estrogen receptors. Understanding its binding characteristics can facilitate the design of selective estrogen receptor modulators (SERMs) that can be used therapeutically to manage conditions influenced by estrogen activity .

Mechanism of Action

6-Ketoestradiol exerts its effects primarily through interaction with estrogen receptors. It binds to estrogen receptor alpha and beta, influencing gene expression and cellular responses. The compound’s mechanism involves modulation of the estrogen signaling pathway, which plays a crucial role in various physiological processes, including reproductive health, bone density, and cardiovascular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Ketoestriol (CAS: 7323-86-6)

  • Structural Differences : Contains three hydroxyl groups (estriol backbone) with a ketone at position 6, unlike 6-ketoestradiol’s two hydroxyl groups (estradiol backbone) .
  • Unlike this compound, it exhibits triol-specific interactions with estrogen receptors .
  • Immunoassay Specificity: Antibodies against this compound show <1–3% cross-reactivity with 6-ketoestriol, highlighting structural specificity .

1this compound (CAS: 566-75-6)

  • Structural Differences : Ketone group at position 16 instead of 6. Both share the molecular formula C₁₈H₂₂O₃ but differ in metabolic pathways due to ketone positioning .
  • Therapeutic Use: Marketed as Vivelle® (transdermal patch) for menopausal symptom relief and osteoporosis prevention. Unlike this compound, it is administered via skin absorption .
  • Safety Profile : Classified as low hazard (Health = 0, Fire = 0, Reactivity = 0) under OSHA standards, though safety data for this compound remain less documented .

7-Ketoestrone

  • Reactivity Differences: Under acetylation, 7-ketoestrone forms enol acetates, whereas this compound only esterifies pre-existing hydroxyl groups.

6-Ketotestosterone

  • Optical Activity : Introducing a 6-keto group reduces dextrorotation in both estradiol and testosterone derivatives. 6-Ketotestosterone has [α] = -58°, contrasting with testosterone’s [α] = +109°, analogous to this compound’s reduced rotation compared to α-estradiol .

6-Hydroxyestrones

  • Synthetic Relevance : this compound serves as an intermediate in producing 6-hydroxyestrone epimers. Sodium borohydride reduction yields the β-epimer, while catalytic hydrogenation generates the α-epimer .

Commercial Availability and Suppliers

  • This compound: Supplied by Shenzhen Zhenqiang Bio-Tech, Shanghai Yuanye Bio-Technology, and others, with prices and purity (≥98%) varying by vendor .
  • 1this compound : Available from Cayman Chemical, emphasizing its niche use in transdermal HRT .

Data Tables

Table 1: Structural and Physical Comparison

Compound CAS Ketone Position Molecular Formula Melting Point (°C) Optical Rotation ([α]) Key Applications
This compound 571-92-6 6 C₁₈H₂₂O₃ 281–283 +4° (ethanol) Antibody production, HRT research
6-Ketoestriol 7323-86-6 6 C₁₈H₂₂O₄ N/A N/A Menopausal therapy, cancer studies
1this compound 566-75-6 16 C₁₈H₂₂O₃ N/A N/A Transdermal HRT
7-Ketoestrone N/A 7 C₁₈H₂₂O₂ N/A N/A Metabolic studies

Table 2: Cross-Reactivity of Antibodies Against this compound

Compound Cross-Reactivity (%)
This compound 100 (Reference)
Estriol <1–3
Estrone <1–3
6-Ketoestriol <1–3

Biological Activity

6-Ketoestradiol, a significant metabolite of estradiol, has garnered attention in recent years due to its potential biological activities and implications in various health conditions. This article explores the biological activity of this compound, including its interactions with estrogen receptors, metabolic pathways, and its role in disease contexts such as breast cancer.

Overview of this compound

This compound is a metabolite derived from estradiol through hydroxylation at the C-6 position. It is part of a broader category of estrogen metabolites that are produced during the metabolism of estradiol and estrone. Understanding the biological activity of this compound is crucial for elucidating its role in endocrine functions and potential therapeutic applications.

Binding Affinity to Estrogen Receptors

Estrogen Receptor Interaction

The biological activity of this compound is primarily mediated through its binding to estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that various metabolites exhibit differential binding affinities to these receptors, influencing their biological effects.

  • Binding Affinities : A study assessed the binding affinities of 74 natural and synthetic estrogens, including this compound, revealing that it retains significant binding capacity to both ERα and ERβ but with varying affinities compared to other estrogens like estradiol and estrone .
CompoundBinding Affinity to ERαBinding Affinity to ERβ
EstradiolHighestHighest
EstroneModerateLower
This compoundModerateModerate

This differential binding suggests that this compound may activate specific signaling pathways associated with either receptor subtype, potentially leading to distinct physiological outcomes.

Metabolic Pathways and Biological Implications

Metabolism of Estrogens

This compound is produced through the hydroxylation of estradiol, which can occur via various metabolic pathways. The metabolic conversion of estrogens is crucial for their biological activity and can influence health outcomes.

  • 2-Hydroxylation vs. 16-Hydroxylation : Studies have shown that extensive hydroxylation along the 2-pathway (including metabolites like 2-hydroxyestrone) may be associated with a reduced risk of breast cancer in postmenopausal women, whereas other pathways may not show significant protective effects .

Case Studies on Health Outcomes

Breast Cancer Risk

Research has explored the association between estrogen metabolites, including this compound, and breast cancer risk. A nested case-control study found that higher levels of certain estrogen metabolites were linked with reduced breast cancer risk among postmenopausal women .

  • Findings from Studies :
    • Women with higher levels of 2-pathway metabolites had a significantly lower risk of developing breast cancer.
    • The study highlighted that while individual metabolites did not show strong associations, collective patterns of estrogen metabolism were more indicative of risk profiles.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Ketoestradiol that influence experimental design?

The physicochemical properties of this compound (CAS 571-92-6, C₁₈H₂₂O₃) directly impact experimental reproducibility and protocol design. Critical properties include:

  • Melting point : 281–283°C (thermal stability considerations for storage and handling) .
  • Solubility : Hydrophobicity (logP ~3.2) necessitates solvent optimization (e.g., DMSO for in vitro assays) .
  • Stability : Susceptibility to oxidation under ambient conditions requires inert atmospheres or antioxidants in long-term studies .
    Methodological guidance: Pre-experiment characterization using differential scanning calorimetry (DSC) and HPLC purity analysis (>98%) is recommended to verify batch consistency .

Q. What are the standard analytical methods for quantifying this compound in biological matrices?

Validated quantification methods include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Offers high sensitivity (LOQ ~0.1 ng/mL) and specificity for plasma/tissue samples. Key parameters: reverse-phase C18 column, ESI+ ionization .
  • ELISA : Suitable for high-throughput screening but requires cross-validation due to potential antibody cross-reactivity with estrogen analogs .
    Critical considerations: Matrix effects (e.g., phospholipid interference in serum) must be addressed via solid-phase extraction or matrix-matched calibration curves .

Q. How is this compound synthesized, and what are the critical purity assessment steps?

Synthesis typically involves oxidation of estradiol-17β at the C6 position using Jones reagent or microbial biotransformation. Post-synthesis steps:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization .
  • Purity validation :
    • HPLC : Retention time consistency (≥95% purity threshold) .
    • NMR : Confirmation of keto-group position (δ 205–210 ppm in ¹³C NMR) .
      Note: Batch-to-batch variability should be documented using Certificates of Analysis (CoA) from accredited suppliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

Discrepancies in ERα/ERβ binding data often stem from:

  • Assay variability : Radioligand vs. fluorescence polarization assays yield divergent Kd values .
  • Cell line selection : ER-transfected HEK293 vs. endogenous ER-expressing MCF-7 cells .
    Methodological solutions:
    • Conduct head-to-head comparisons using standardized protocols (e.g., CEREP panel assays).
    • Apply systematic review frameworks (PRISMA guidelines) to assess bias and heterogeneity in existing literature .
    • Consult statisticians for meta-analysis of pooled data to identify confounding variables .

Q. What methodological considerations are essential when designing in vivo vs. in vitro models for studying this compound's metabolic pathways?

In vitro models (e.g., hepatocyte cultures):

  • Use human CYP3A4/1A1 isoforms for phase I metabolism profiling .
  • Monitor artifactual oxidation via control experiments with antioxidant-supplemented media .
    In vivo models (rodents):
  • Address species-specific differences in glucuronidation rates via bile-duct cannulation for metabolite collection .
  • Ethical compliance: Justify sample sizes using power analysis (e.g., G*Power software) and adhere to ARRIVE guidelines for animal reporting .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to EC₅₀/IC₅₀ data. Validate model assumptions via residual plots .
  • Bootstrap resampling : Quantify uncertainty in small-sample studies (n < 10) .
  • Multiplicity correction : Apply Benjamini-Hochberg procedures for omics-scale datasets (e.g., transcriptomic profiling) .
    Reporting standards: Document effect sizes (Cohen’s d) and confidence intervals to avoid overinterpretation of p-values .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s reported half-life across pharmacokinetic studies?

Variability arises from:

  • Route of administration : Subcutaneous vs. intravenous dosing alters absorption kinetics .
  • Analytical sensitivity : LC-MS/MS vs. immunoassays detect different metabolite fractions .
    Mitigation strategies:
    • Publish raw pharmacokinetic curves alongside calculated t₁/₂ values.
    • Use open-access platforms (e.g., Zenodo) to share protocols and raw data for independent validation .

Q. What frameworks support robust integration of this compound data across multi-omics studies?

  • Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG map metabolites to estrogen signaling pathways .
  • Machine learning : Train random forest models on transcriptomic-proteomic paired datasets to identify biomarker candidates .
  • Ethical AI practices : Audit algorithms for bias when extrapolating preclinical data to human health outcomes .

Properties

IUPAC Name

3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,17,19,21H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTDDOWJIRXOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972566
Record name 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-92-6
Record name NSC147966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Ketoestradiol
6-Ketoestradiol
6-Ketoestradiol
6-Ketoestradiol
6-Ketoestradiol
6-Ketoestradiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.